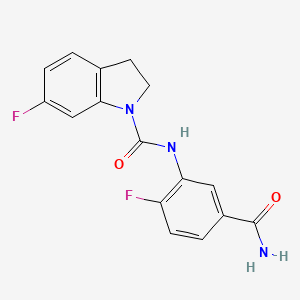
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid, and is involved in pain perception and inflammation. BCTC has been widely used as a tool compound to investigate the physiological and pathological roles of TRPV1 and to develop novel analgesics and anti-inflammatory agents.
作用机制
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been shown to inhibit capsaicin-induced currents in TRPV1-expressing cells with an IC50 of 0.8 μM, indicating high potency and selectivity. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has also been shown to inhibit TRPV1-mediated responses to heat and acid, but not to other TRP channels or voltage-gated ion channels.
Biochemical and physiological effects:
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been shown to block TRPV1-mediated pain and inflammation in various animal models, including thermal hyperalgesia, mechanical allodynia, and carrageenan-induced paw edema. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has also been shown to inhibit TRPV1-mediated thermoregulation, leading to hypothermia in mice. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been shown to have no significant effects on other physiological processes, such as cardiovascular and respiratory functions, at doses that block TRPV1-mediated responses.
实验室实验的优点和局限性
The advantages of using N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide in lab experiments include its high potency and selectivity for TRPV1, its well-established mechanism of action, and its availability as a commercial tool compound. The limitations of using N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide in lab experiments include its potential off-target effects on other ion channels or receptors, its poor solubility in aqueous solutions, and its potential toxicity at high doses or prolonged exposure.
未来方向
For the research on N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide and TRPV1 include the development of novel TRPV1 antagonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the physiological and pathological roles of TRPV1 in various tissues and diseases, and the exploration of the therapeutic potential of TRPV1 antagonists in pain, inflammation, and other disorders.
合成方法
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide can be synthesized by the reaction of 1-benzylcyclobutanol with thionyl chloride to give 1-benzylcyclobutyl chloride, which is then reacted with 2-aminobenzothiazole in the presence of triethylamine and acetonitrile to afford N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide in good yield and purity.
科学研究应用
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been extensively used in scientific research to investigate the physiological and pathological roles of TRPV1. It has been shown to block TRPV1-mediated responses to various stimuli, including capsaicin, heat, and acid, in vitro and in vivo. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has been used to study the involvement of TRPV1 in pain perception, inflammation, thermoregulation, and other physiological processes. N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide has also been used to develop novel analgesics and anti-inflammatory agents that target TRPV1.
属性
IUPAC Name |
N-(1-benzylcyclobutyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(17-14-23-18-10-5-4-9-16(17)18)21-20(11-6-12-20)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTPYCGBKFBTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)NC(=O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431466.png)
![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431482.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)
![9-[(2S,3aS,7aS)-1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7431495.png)
![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)


![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)